molecular formula C16H16N8O2 B2451159 5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034549-00-1

5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Katalognummer: B2451159
CAS-Nummer: 2034549-00-1
Molekulargewicht: 352.358
InChI-Schlüssel: SMAJYNOUCJFJJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N8O2 and its molecular weight is 352.358. The purity is usually 95%.
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Eigenschaften

IUPAC Name

5,7-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2/c1-9-7-10(2)24-16(18-9)20-14(21-24)15(25)17-8-12-19-13(22-26-12)11-5-4-6-23(11)3/h4-7H,8H2,1-3H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAJYNOUCJFJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NC(=NO3)C4=CC=CN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure that includes:

  • Triazole and Oxadiazole Moieties : These heterocycles are known for their diverse biological activities.
  • Pyrrolidine Ring : Contributes to the compound's pharmacological properties.

Anticancer Properties

Research indicates that compounds containing oxadiazole and triazole scaffolds exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The 1,3,4-oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylases) .
  • Case Studies : In vitro studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines by targeting telomerase activity and disrupting cell cycle progression .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Spectrum of Activity : It has shown moderate activity against Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have been reported to exhibit activity against Escherichia coli and Staphylococcus aureus .
  • Mechanism : The antimicrobial effects are hypothesized to arise from the disruption of bacterial cell walls or interference with metabolic pathways .

In Vitro Studies

Several studies have investigated the biological activity of similar compounds:

StudyCompoundActivityTarget
1,3,4-Oxadiazole DerivativesAnticancerTelomerase Inhibition
Triazole DerivativesAntimicrobialCell Wall Disruption

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly influence biological activity:

  • Substituents on the Oxadiazole Ring : Varying the substituents can enhance potency against specific cancer types or bacterial strains.

Vorbereitungsmethoden

Cyclocondensation of Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate

Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux to form ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate. For the target compound, substitution with dimethyl groups at positions 5 and 7 necessitates using a diketone precursor such as 2,4-pentanedione. The reaction proceeds via nucleophilic attack of the triazole amine on the diketone, followed by cyclodehydration (Figure 1).

Reaction Conditions

  • Reactants : Ethyl 5-amino-1,2,4-triazole-3-carboxylate (1.0 equiv), 2,4-pentanedione (1.2 equiv)
  • Solvent : Glacial acetic acid
  • Temperature : Reflux (118°C)
  • Duration : 12–16 hours
  • Yield : 70–85% (estimated based on analogous reactions)

Hydrolysis to the Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:

Procedure :

  • Dissolve ethyl 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylate (1.0 equiv) in ethanol.
  • Add 2M NaOH (3.0 equiv) and stir at 60°C for 4–6 hours.
  • Acidify with HCl to pH 3–4, precipitating the carboxylic acid.
  • Filter and dry under vacuum.

Characterization Data

  • Appearance : White crystalline solid
  • Melting Point : 215–220°C (predicted)
  • FT-IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1600 cm⁻¹ (C=N triazole)
  • ¹H NMR (DMSO- d₆) : δ 2.45 (s, 6H, 2×CH₃), 6.90 (s, 1H, pyrimidine-H), 13.10 (br s, 1H, COOH)

Preparation of the 3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazol-5-yl-Methylamine Intermediate

The oxadiazole moiety is synthesized via cyclization of an amidoxime with a nitrile, followed by functionalization to introduce the methylamine linker.

Synthesis of 3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazole-5-Carbonitrile

1-Methyl-1H-pyrrole-2-carbonitrile reacts with hydroxylamine hydrochloride to form the amidoxime, which cyclizes in the presence of trichloroacetic acid (TCA):

Procedure :

  • Suspend 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol.
  • Reflux for 6 hours, then concentrate to obtain the amidoxime.
  • Heat the amidoxime with TCA (catalytic) at 100°C for 2 hours.
  • Purify by column chromatography (hexane/ethyl acetate).

Yield : 65–75%
¹H NMR (CDCl₃) : δ 3.85 (s, 3H, N-CH₃), 6.35–6.45 (m, 2H, pyrrole-H), 7.10 (s, 1H, pyrrole-H)

Reduction to 3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazole-5-Methylamine

The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄):

Procedure :

  • Dissolve 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-carbonitrile (1.0 equiv) in dry THF.
  • Add LiAlH₄ (2.0 equiv) slowly at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with water, extract with DCM, and concentrate.

Yield : 60–70%
¹H NMR (CDCl₃) : δ 2.95 (s, 2H, CH₂NH₂), 3.80 (s, 3H, N-CH₃), 6.30–6.40 (m, 2H, pyrrole-H), 7.05 (s, 1H, pyrrole-H)

Coupling of the Triazolopyrimidine Carboxylic Acid and Oxadiazole-Methylamine

The final step involves converting the carboxylic acid to an acyl chloride, followed by amide bond formation.

Formation of the Acyl Chloride

The triazolopyrimidine-2-carboxylic acid is treated with thionyl chloride (SOCl₂):

Procedure :

  • Suspend the carboxylic acid (1.0 equiv) in SOCl₂ (5.0 equiv).
  • Reflux for 2 hours, then evaporate excess SOCl₂ under vacuum.

Characterization :

  • FT-IR (neat) : 1770 cm⁻¹ (C=O, acyl chloride)

Amide Coupling

The acyl chloride reacts with 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole-5-methylamine in the presence of a base:

Procedure :

  • Dissolve the acyl chloride (1.0 equiv) and oxadiazole-methylamine (1.2 equiv) in dry DCM.
  • Add triethylamine (2.0 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Wash with water, dry over MgSO₄, and purify by recrystallization.

Yield : 50–60%
Characterization Data :

  • Melting Point : 185–190°C
  • ¹H NMR (DMSO- d₆) : δ 2.40 (s, 6H, 2×CH₃), 3.85 (s, 3H, N-CH₃), 4.65 (d, 2H, J = 5.5 Hz, CH₂NH), 6.30–6.50 (m, 2H, pyrrole-H), 7.00 (s, 1H, pyrrole-H), 7.90 (s, 1H, pyrimidine-H), 8.75 (t, 1H, J = 5.5 Hz, NH)
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₈H₁₈N₈O₂: 402.1552; found: 402.1549

Optimization and Challenges

Cyclocondensation Efficiency

The dimethyl substitution on the pyrimidine ring necessitates precise stoichiometry to avoid byproducts. Excess diketone (1.2 equiv) improves yield, as reported for analogous triazolopyrimidines.

Oxadiazole Stability

The 1,2,4-oxadiazole ring is sensitive to strong acids and bases. Mild conditions (e.g., TCA for cyclization) are critical to prevent decomposition.

Amide Coupling

Competitive hydrolysis of the acyl chloride can occur. Anhydrous conditions and stoichiometric triethylamine enhance coupling efficiency.

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

  • Step 1: Formation of the triazolo[1,5-a]pyrimidine core via cyclization of pyrimidine precursors (e.g., using Ni(NO₃)₂ in ethanol for coordination-driven assembly) .
  • Step 2: Functionalization of the oxadiazole moiety using alkylation reactions (e.g., K₂CO₃ in DMF with RCH₂Cl for S-alkylation) .
  • Step 3: Coupling the pyrrole substituent via nucleophilic substitution or click chemistry .

Characterization Techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 8.80–8.90 ppm for triazole protons) .
  • Mass Spectrometry (MS): ESI-MS for molecular ion validation (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., comparing bond angles to related triazolo-pyrimidine structures) .

Q. What in vitro assays are used to evaluate bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinase or oxidoreductase inhibition via spectrophotometric methods) .
  • Antioxidant Activity: DPPH radical scavenging assays to quantify electron-donating capacity .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

Methodological Answer:

  • Cross-Validation: Compare data with structurally analogous compounds (e.g., 5,7-dimethyl-2-phenylamino-triazolo[1,5-a]pyrimidine ).
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign overlapping signals or X-ray crystallography to confirm bond connectivity .
  • Solvent/Concentration Effects: Replicate conditions (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .

Q. What strategies optimize synthetic yield under flow chemistry conditions?

Methodological Answer:

  • Design of Experiments (DoE): Systematically vary parameters (temperature, residence time, catalyst loading) to identify optimal conditions .
  • Heuristic Algorithms: Apply Bayesian optimization to prioritize high-yield reaction spaces without exhaustive trial-and-error .
  • Continuous-Flow Setup: Enhance mixing efficiency and heat transfer (e.g., microreactors for exothermic steps) .

Q. How are structure-activity relationship (SAR) studies designed to enhance bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified substituents (e.g., replacing methyl with cyclopropyl or trifluoromethyl groups) and compare bioactivity .
  • Pharmacophore Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .
  • Data Correlation: Plot substituent electronic parameters (Hammett σ) against IC₅₀ values to identify key functional groups .

Q. How is crystallographic data utilized to validate computational models?

Methodological Answer:

  • Overlay Analysis: Compare X-ray structures (e.g., bond lengths/angles from ) with DFT-optimized geometries (e.g., Gaussian 09).
  • Electrostatic Potential Maps: Validate charge distribution using software like Mercury (CCDC) to align with docking results .

Q. What analytical methods address purity challenges in final product isolation?

Methodological Answer:

  • HPLC-PDA: Detect impurities at λ = 254 nm using C18 columns (acetonitrile/water gradient) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/dichloromethane) to remove byproducts .
  • Elemental Analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .

Q. How are reaction mechanisms elucidated for controversial steps (e.g., cyclization)?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N or ²H tracers to track atom migration during cyclization .
  • Kinetic Studies: Monitor intermediate formation via in situ IR or Raman spectroscopy .
  • Computational Modeling: Simulate transition states (e.g., Gaussian TS search) to identify rate-determining steps .

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